(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid
Overview
Description
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO4S and a molecular weight of 229.06 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Preparation Methods
The synthesis of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can undergo a reversible reaction with diol-containing molecules to form boronate esters . This property is exploited in various applications, such as the development of sensors and drug delivery systems .
Comparison with Similar Compounds
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-(N,N-Dimethylsulfamoyl)phenylboronic acid . While all these compounds share the boronic acid functional group, the presence of different substituents on the phenyl ring imparts unique properties to each compound. For example, the dimethylsulfamoyl group in this compound enhances its solubility and reactivity compared to phenylboronic acid .
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group attached to the boronic acid moiety.
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: A similar compound with the dimethylsulfamoyl group positioned at the para position on the phenyl ring.
Properties
IUPAC Name |
[3-(dimethylsulfamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGERXKCDWJPIOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657338 | |
Record name | [3-(Dimethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-59-8 | |
Record name | B-[3-[(Dimethylamino)sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871329-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Dimethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N,N-Dimethylsulphonamido)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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